4-[(2,5-Dimethylphenoxy)methyl]benzoic acid
Description
4-[(2,5-Dimethylphenoxy)methyl]benzoic acid (CAS: 149288-32-4) is a benzoic acid derivative featuring a (2,5-dimethylphenoxy)methyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol . The compound is structurally characterized by the presence of two methyl groups at the 2- and 5-positions of the phenoxy ring, which influence its electronic and steric properties. This substitution pattern distinguishes it from other isomers, such as 4-[(3,5-dimethylphenoxy)methyl]benzoic acid (CAS: 149288-58-4), where the methyl groups occupy the 3- and 5-positions .
The compound is primarily utilized in medicinal chemistry research, particularly in the development of fibrate analogs and peroxisome proliferator-activated receptor (PPAR) modulators due to its structural similarity to pharmacologically active carboxylic acids like gemfibrozil .
Properties
IUPAC Name |
4-[(2,5-dimethylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-3-4-12(2)15(9-11)19-10-13-5-7-14(8-6-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJMDMIKYZTKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 2,5-dimethylphenol with benzyl chloride under basic conditions to form 2,5-dimethylphenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethylphenoxy)methyl]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Oxidation: Formation of 4-[(2,5-dicarboxyphenoxy)methyl]benzoic acid.
Reduction: Formation of 4-[(2,5-dimethylphenoxy)methyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2,5-Dimethylphenoxy)methyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(a) 4-[(3,5-Dimethylphenoxy)methyl]benzoic Acid (CAS: 149288-58-4)
- Molecular Formula : C₁₆H₁₆O₃
- Key Differences: The methyl groups at the 3- and 5-positions create a symmetrical substitution pattern on the phenoxy ring, reducing steric hindrance compared to the 2,5-dimethyl isomer. This may enhance solubility in polar solvents .
- Synthetic Route : Similar to methods described for methyl 4-hydroxybenzoate derivatives, involving nucleophilic substitution with K₂CO₃ in DMF .
(b) 4-(3,5-Dimethylphenoxy)benzoic Acid (CAS: 925005-06-7)
- Molecular Formula : C₁₅H₁₄O₃
Halogenated Analogs
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic Acid (CAS: 832739-35-2)
- Molecular Formula : C₁₆H₁₅ClO₃
Alkoxy Chain Variants
4-(2,5-Dihexyloxyphenyl)benzoic Acid
- Molecular Formula : C₂₅H₃₄O₄
- Key Differences : Substitution with long alkoxy chains (hexyloxy) significantly increases lipophilicity (logP), improving membrane permeability but reducing aqueous solubility .
Pharmacologically Relevant Analogs
Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic Acid)
- Molecular Formula : C₁₅H₂₂O₃
- Key Differences: Replaces the benzoic acid core with a pentanoic acid chain. The 2,5-dimethylphenoxy group is retained, but the aliphatic chain enhances PPARα agonist activity, as seen in its clinical use for hypertriglyceridemia .
Biological Activity
4-[(2,5-Dimethylphenoxy)methyl]benzoic acid is a benzoic acid derivative that has gained attention due to its potential biological activities. This compound is structurally characterized by the presence of a dimethylphenoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives. For instance, derivatives similar to this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
These findings suggest that modifications in the benzoic acid structure can enhance antimicrobial potency, potentially making compounds like this compound promising candidates for further development.
Anticancer Activity
The anticancer properties of benzoic acid derivatives have also been explored. In vitro studies indicate that certain derivatives significantly reduce the viability of cancer cell lines such as Caco-2 and A549.
Table 2: Anticancer Activity of Benzoic Acid Derivatives
These results indicate that specific structural features in benzoic acid derivatives can lead to enhanced anticancer activity, providing a basis for further investigation into their mechanisms of action.
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, compounds related to benzoic acids have shown promise as enzyme inhibitors. For example, studies have demonstrated that certain benzoic acid derivatives can activate proteasomal and lysosomal pathways in human fibroblasts.
Table 3: Enzyme Activation by Benzoic Acid Derivatives
| Compound | Enzyme Activated | Activation (%) | Reference |
|---|---|---|---|
| Compound 1 | Cathepsin B | 467.3 ± 3.9 | |
| Compound 3 | Proteasome | - |
This suggests that these compounds may serve as modulators of cellular protein degradation pathways, which are crucial for maintaining cellular homeostasis.
Case Studies
A notable case study involved the evaluation of a series of benzoic acid derivatives for their biological activities. The study found that modifications at specific positions on the benzoic acid ring could lead to significant improvements in both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
